

Glasdegib adverse event management in clinical trials

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Compound Focus: Glasdegib

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Adverse Event Profile and Management

The table below summarizes the common adverse events (AEs) associated with **Glasdegib** in combination with low-dose cytarabine (LDAC), based on the pivotal BRIGHT AML 1003 trial [1].

| Adverse Event | All Grades (%) | Grade 3-4 (%) | Management Recommendations |
|------------------------------------|----------------|---------------|--|
| Hematologic Toxicities | | | |
| Anemia | 45.2 | 41.7 | Monitor CBC regularly; transfuse as per institutional guidelines. |
| Febrile Neutropenia | 35.7 | 35.7 | Monitor for signs of infection; initiate prophylactic antibiotics and growth factors per protocol. |
| Thrombocytopenia | 31.0 | 31.0 | Monitor for bleeding; provide platelet transfusions as needed. |
| Gastrointestinal Toxicities | | | |

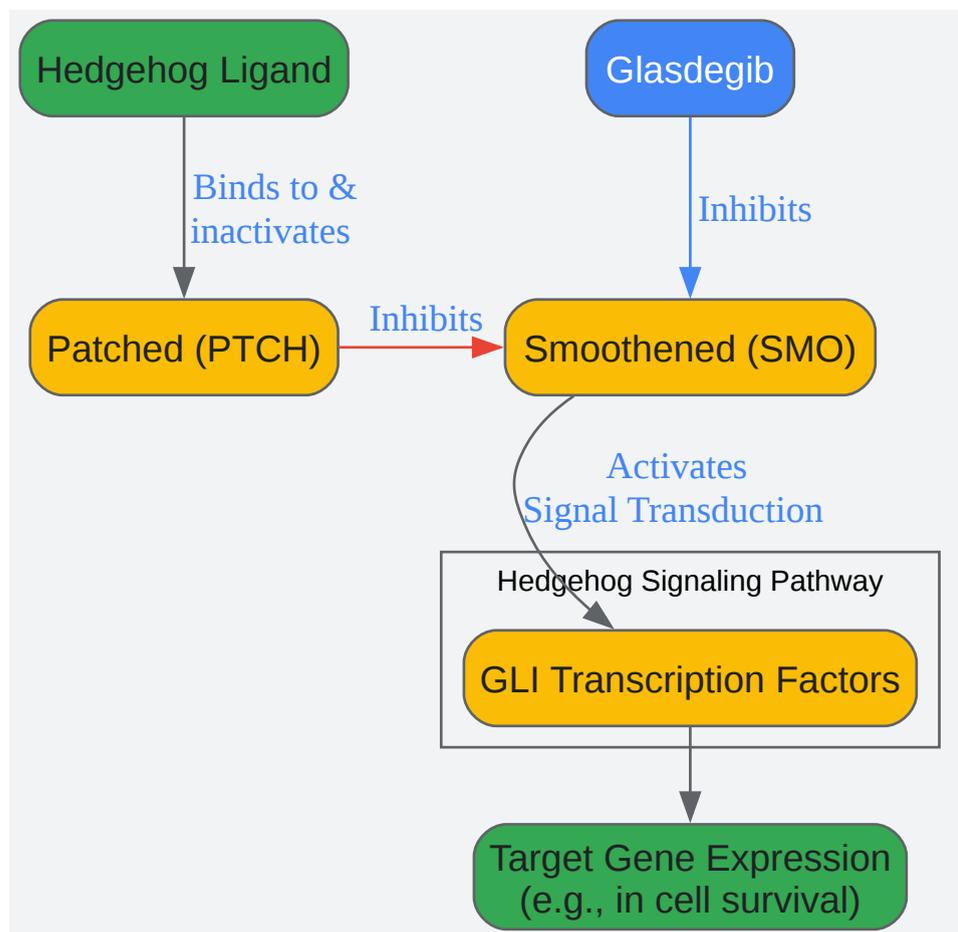
| Adverse Event | All Grades (%) | Grade 3-4 (%) | Management Recommendations |
|---------------------------------|--------------------|---------------|---|
| Nausea | 35.7 | 2.4 | Administer prophylactic antiemetics. |
| Decreased Appetite | 33.3 | 3.6 | Provide nutritional support and consider appetite stimulants. |
| Diarrhea | 27.4 | 4.8 | Provide supportive care with antidiarrheal agents; ensure hydration. |
| Constipation | 25.0 | 1.2 | Encourage hydration and use of stool softeners or laxatives. |
| Dysgeusia (Taste Disturbance) | 25.0 | 0 | Provide dietary counseling. |
| Other Toxicities | | | |
| Fatigue | 31.0 | 14.3 | Manage with dose delays/modifications and supportive care. |
| Pneumonia | 28.6 | 16.7 | Monitor for respiratory symptoms; treat with appropriate antibiotics. |
| Pyrexia | 27.4 | 2.4 | Evaluate for infectious etiology; manage with antipyretics. |
| Peripheral Edema | 26.2 | 0 | Manage with supportive care such as diuretics if necessary. |
| Laboratory Abnormalities | | | |
| QTc Prolongation | ~5% (> 500 ms) [1] | | Monitor ECG and electrolytes at baseline and during treatment. |

A subsequent meta-analysis of **Glasdegib** combined with various chemotherapy regimens reported similar AE profiles, with the most common non-hematologic AEs being **nausea (47%)**, **vomiting (32%)**, and **QTc**

prolongation (44%) [2].

Glasdegib Mechanism of Action

The following diagram illustrates the Hedgehog signaling pathway and **Glasdegib**'s targeted mechanism of action, which is foundational to understanding both its efficacy and some toxicity profiles.



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Frequently Asked Questions for Clinical Trial Management

Q1: What are the key monitoring requirements for patients on a Glasdegib trial protocol?

- **Hematologic Monitoring:** Perform complete blood counts (CBC) with differential frequently, as myelosuppression (anemia, thrombocytopenia, febrile neutropenia) is very common [1].
- **Cardiac Monitoring:** Obtain electrocardiograms (ECGs) to monitor the QTc interval at baseline, during treatment, and in response to any dose changes. Manage concomitant medications that may prolong QTc [1].
- **Renal and Hepatic Function:** Assess renal and hepatic function at baseline and periodically during treatment, as these can impact drug metabolism and clearance.

Q2: What are the recommended dose modification guidelines for common AEs? For Grade 3 or higher non-hematologic toxicities:

- **Interrupt Glasdegib** until the AE improves to at least Grade 1.
- **Restart Glasdegib at a reduced dose of 50 mg daily** once the event has resolved [1].
- The LDAC component can typically be continued, though a dose reduction (e.g., to 10-15 mg twice daily) may also be considered.
- **Permanently discontinue Glasdegib** for life-threatening toxicity or recurrence of severe toxicity after dose reduction [1].

Q3: How does the safety profile of Glasdegib combination therapy compare across different chemotherapeutic backbones? A meta-analysis showed that the incidence of specific AEs varies with the combination regimen [2]. For instance, the rate of **QTc prolongation was notably high (44%)** when **Glasdegib** was combined with various chemotherapies. The combination with **azacitidine was associated with a lower median overall survival (10.4 months)** compared to the combination with intensive chemotherapy (cytarabine and daunorubicin, 17.6 months), which may inform risk-benefit assessments during trial design [2].

Q4: What is the clinical efficacy that provides context for managing these AEs? In the pivotal Phase 2 trial (BRIGHT AML 1003) that supported the drug's approval:

- **Glasdegib + LDAC** demonstrated a **median Overall Survival of 8.3 months**, compared to **4.9 months with LDAC alone** (Hazard Ratio: 0.51) [3] [1].
- The overall response rate was **26.9% in the Glasdegib + LDAC arm** versus **5.4% in the LDAC alone arm** for patients with AML [1]. It is important to note that a subsequent Phase 3 trial (BRIGHT AML 1019) did not meet its primary survival endpoint when **Glasdegib** was added to intensive chemotherapy or azacitidine, highlighting that the established benefit is specifically for the **Glasdegib + LDAC** combination in an unfit-for-intensive-chemotherapy population [4].

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